molecular formula C10H9NO4 B12896507 N-(5-Hydroxy-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide CAS No. 189312-65-0

N-(5-Hydroxy-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide

Katalognummer: B12896507
CAS-Nummer: 189312-65-0
Molekulargewicht: 207.18 g/mol
InChI-Schlüssel: KZZBILHVQQNRIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with a hydroxy group and an acetamide moiety, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of salicylaldehyde derivatives with appropriate reagents.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via hydroxylation reactions using oxidizing agents.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety. This can be achieved using acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetamide
  • N-(5-Methoxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide
  • N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)propionamide

Uniqueness

N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide is unique due to the specific positioning of the hydroxy and acetamide groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group at the 5-position and the acetamide moiety provides distinct properties compared to its analogs.

Eigenschaften

CAS-Nummer

189312-65-0

Molekularformel

C10H9NO4

Molekulargewicht

207.18 g/mol

IUPAC-Name

N-(5-hydroxy-2-oxo-3H-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C10H9NO4/c1-5(12)11-9-7-4-6(13)2-3-8(7)15-10(9)14/h2-4,9,13H,1H3,(H,11,12)

InChI-Schlüssel

KZZBILHVQQNRIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1C2=C(C=CC(=C2)O)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.